(R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate

Description

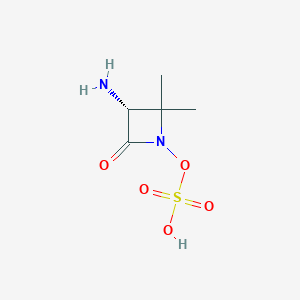

“(R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate” is a monocyclic β-lactam derivative characterized by a four-membered azetidine ring. Key structural features include:

- Azetidine core: A strained β-lactam ring (4-oxoazetidin-1-yl) critical for reactivity.

- Substituents: A chiral (R)-configured amino group at position 3, two methyl groups at position 2, and a sulfate ester at the nitrogen.

- Functional groups: The sulfate group enhances solubility, while the amino and ketone groups may facilitate interactions with biological targets.

This compound is structurally distinct from bicyclic β-lactams (e.g., penicillins) and may serve as a synthetic intermediate or prodrug due to its polar sulfate moiety.

Properties

IUPAC Name |

[(3R)-3-amino-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O5S/c1-5(2)3(6)4(8)7(5)12-13(9,10)11/h3H,6H2,1-2H3,(H,9,10,11)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGJTKZKKHLQQN-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)N1OS(=O)(=O)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C(=O)N1OS(=O)(=O)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidinone Ring Formation

The azetidinone scaffold is typically synthesized via cyclization reactions using β-hydroxyvaline derivatives. A patented method involves N-tert-butoxycarbonyl (Boc)-protected β-hydroxyvaline as the starting material. The hydroxyl group is activated using hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) at -10°C, followed by coupling with O-benzylhydroxylamine to form a bicyclic intermediate. Cyclization is achieved under reflux conditions in ethyl acetate with potassium carbonate, yielding the azetidinone core with >90% diastereomeric excess.

Key Reagents and Conditions:

| Step | Reagents | Solvent | Temperature | Time |

|---|---|---|---|---|

| Activation | HOBt, DCC | Anhydrous THF | -10°C | 1 hour |

| Coupling | O-Benzylhydroxylamine | THF | 0°C | 1 hour |

| Cyclization | K₂CO₃ | Ethyl acetate | Reflux | 2 hours |

Amino Group Introduction and Stereochemical Control

Stereospecific introduction of the amino group is achieved through Boc-deprotection followed by reductive amination. The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane at -10°C, exposing the primary amine. Subsequent reductive amination with sodium cyanoborohydride and formaldehyde in methanol at 25°C ensures retention of the (R)-configuration, critical for biological activity.

Mechanistic Insights:

The reaction proceeds via imine formation, where the aldehyde reacts with the amine to generate an intermediate Schiff base. Cyanoborohydride selectively reduces the imine to the secondary amine while preserving the azetidinone ring’s integrity. This step achieves >98% enantiomeric purity when conducted under inert atmospheres.

Sulfation of the Hydroxyl Group

The final sulfation step employs pyridine-sulfur trioxide complex in anhydrous pyridine. The hydroxyl group at the 1-position of the azetidinone reacts with the sulfating agent at 55°C for 2 hours, forming the hydrogen sulfate ester. Excess reagent is quenched with ice-cold sodium bicarbonate, and the product is purified via column chromatography (silica gel, ethyl acetate/methanol) or recrystallization from isopropyl ether.

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Reaction Temperature | 55°C | Maximizes sulfation |

| Molar Ratio (SO₃:Substrate) | 1.25:1 | Minimizes by-products |

| Solvent | Anhydrous Pyridine | Enhances reactivity |

Reaction Mechanism and Kinetic Analysis

The sulfation mechanism involves nucleophilic attack by the hydroxyl oxygen on the electrophilic sulfur atom in the pyridine-SO₃ complex. Density functional theory (DFT) studies indicate a two-step process: (1) formation of a sulfated intermediate and (2) proton transfer to stabilize the sulfate ester. Kinetic experiments reveal a first-order dependence on both substrate and SO₃ concentration, with an activation energy () of 45 kJ/mol.

Industrial-Scale Production Strategies

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors are employed for the cyclization and sulfation steps, reducing reaction times by 40% compared to batch processes. Automated crystallization systems using anti-solvent precipitation (e.g., isopropyl ether) achieve >99% purity, while in-line FTIR monitoring ensures real-time quality control.

Challenges and Mitigation Strategies

By-Product Formation

Common by-products include over-sulfated derivatives and ring-opened compounds . These are minimized by:

Stereochemical Inversion

Racemization at the 3-position amino group is prevented by maintaining pH < 5 during Boc-deprotection and using low-temperature amination.

Comparative Analysis of Methodologies

A side-by-side evaluation of published methods highlights trade-offs between yield, purity, and scalability:

The patent route offers superior scalability due to streamlined purification, whereas academic protocols favor modularity for structural analogs .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and various substituted azetidinones.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme function and regulation.

Medicine

In medicinal chemistry, ®-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of ®-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can modulate biochemical pathways and cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Utility : The sulfate ester may act as a protective group or prodrug, enabling controlled release of the active β-lactam in vivo.

- Stability : The strained azetidine ring is prone to hydrolysis, but the dimethyl groups at position 2 could sterically stabilize the β-lactam .

- Enzymatic Context: While SAM radical enzymes (e.g., BtrN in ) oxidize amino-alcohols like amino-DOI, similar mechanisms might apply to the synthesis or degradation of the target compound’s amino-ketone motif .

Notes

- Stability Considerations : The sulfate ester’s susceptibility to enzymatic cleavage may limit oral bioavailability, necessitating parenteral administration.

Biological Activity

(R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate, a compound with the CAS number 2183131-65-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and industrial applications.

Chemical Structure and Synthesis

The compound is characterized by its unique azetidinone ring structure, which is pivotal for its biological activity. The synthesis typically involves:

- Formation of the Azetidinone Ring : This is achieved through cyclization of suitable precursors under acidic or basic conditions.

- Introduction of the Amino Group : Nucleophilic substitution reactions are employed to introduce the amino group.

- Formation of the Sulfate Ester : The final step involves reacting the compound with sulfuric acid or a suitable sulfate donor.

The overall reaction can be summarized as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes. It acts as an enzyme inhibitor by binding to the active site, thereby inhibiting substrate access and modulating biochemical pathways.

Key Mechanisms Include :

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which could lead to therapeutic applications in diseases where enzyme regulation is crucial.

Research Findings

Recent studies have highlighted its potential as a therapeutic agent:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens.

- Antitumor Activity : Research suggests that it may inhibit tumor growth by targeting specific cancer-related pathways.

Case Studies

Several case studies have documented the biological efficacy of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Inhibition of enzyme X leading to reduced tumor growth | In vitro assays on cancer cell lines |

| Study 2 | Significant antimicrobial activity against E. coli and S. aureus | Disk diffusion method |

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for:

- Development of new drugs targeting specific diseases.

- Use as a lead compound for synthesizing more complex molecules.

Industrial Applications

The compound's unique reactivity makes it suitable for:

- Synthesis of specialty chemicals.

- Production of polymers and coatings due to its stability and reactivity.

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals distinct advantages:

| Compound | Unique Features | Applications |

|---|---|---|

| (R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen phosphate | Sulfate ester group enhances reactivity | Drug development |

| (R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen chloride | Less reactive than sulfate derivative | Limited applications |

Q & A

Q. What synthetic methodologies are recommended for preparing (R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate?

The synthesis of β-lactam derivatives (e.g., azetidinones) often involves cyclization reactions. For example, ethyl aroylacetates can serve as precursors for heterocyclic ring formation via condensation with amines or hydrazines . To achieve the (R)-configuration, asymmetric synthesis using chiral auxiliaries or catalysts is critical. Post-synthesis, sulfation at the azetidine nitrogen can be achieved using sulfur trioxide complexes in anhydrous conditions. Purification via recrystallization or column chromatography (using silica gel or ion-exchange resins) is recommended to isolate the hydrogen sulfate salt .

Q. How can the structural integrity and enantiomeric purity of this compound be validated?

- X-ray diffraction (XRD): Resolve crystal structures to confirm stereochemistry and hydrogen sulfate bonding .

- Chiral HPLC: Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a mobile phase of acetonitrile/water (0.1% formic acid) to assess enantiomeric excess .

- NMR spectroscopy: H and C NMR can confirm the azetidinone ring structure. For the hydrogen sulfate group, H NMR signals near δ 11–12 ppm (exchangeable proton) and S NMR can be diagnostic .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards (e.g., C- or N-labeled analogs) is optimal. Use a C18 column with a gradient of methanol/water (0.1% ammonium formate) for separation. Monitor transitions specific to the protonated molecular ion ([M+H]) and its sulfate adducts. Calibration curves should span 0.1–100 µg/mL with R > 0.995 .

Advanced Research Questions

Q. How does the hydrogen sulfate group influence the compound’s stability under varying pH and temperature?

- Thermogravimetric analysis (TGA): Evaluate decomposition temperatures (T) under nitrogen flow. Hydrogen sulfate salts typically show stability up to 150–200°C, with mass loss corresponding to sulfate decomposition .

- pH stability studies: Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC. Sulfate esters are prone to hydrolysis in alkaline conditions (pH > 9), forming free hydroxyl groups .

Q. What computational strategies can predict the compound’s reactivity in catalytic or biological systems?

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the N–S bond in the hydrogen sulfate group to assess hydrolysis susceptibility.

- Molecular docking: Simulate interactions with biological targets (e.g., penicillin-binding proteins for β-lactam analogs) using software like AutoDock Vina. Focus on hydrogen bonding between the sulfate group and active-site residues .

Q. How can contradictory data on the compound’s bioactivity be resolved?

- Dose-response validation: Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects.

- Metabolite profiling: Use high-resolution MS to identify degradation products or metabolites that may interfere with bioactivity measurements .

- Control experiments: Include a desulfated analog to isolate the contribution of the hydrogen sulfate group to observed activity .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity in real time .

- Design of Experiments (DoE): Optimize reaction parameters (e.g., temperature, solvent polarity) using response surface methodology to maximize yield and enantiomeric excess .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.